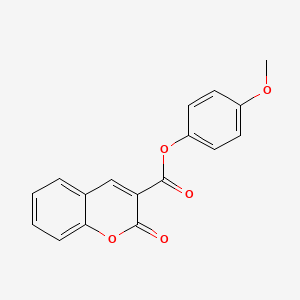

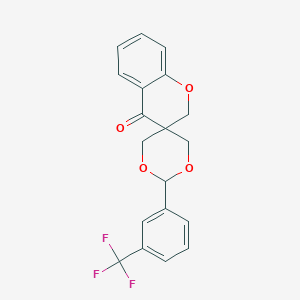

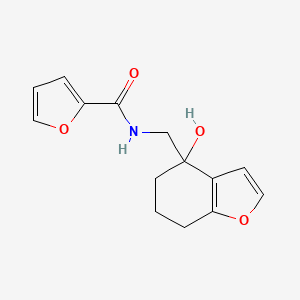

3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one 3-(trifluoromethyl)benzaldehyde acetal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related chromene derivatives has been reported through various methods. For instance, uncatalyzed, one-pot synthesis of benzylene bis(4-hydroxy-2H-chromen-2-one) derivatives has been achieved under thermal solvent-free conditions, offering an environmentally friendly approach with excellent yields (Shaterian & Honarmand, 2009). Additionally, microwave-assisted, methanesulfonic acid-catalyzed synthesis of arylmethylene bis(4-hydroxy-2H-chromen-2-ones) represents an efficient method with high yield, short reaction time, and low energy consumption (Qi et al., 2014).

Molecular Structure Analysis

The molecular structure of chromene derivatives often includes complex ring systems that are synthesized via multi-component reactions. For example, the isocyanide-based pseudo-five-component reaction has been utilized to produce highly functionalized bis(4H-chromene) and 4H-benzo[g]chromene derivatives (Shaabani et al., 2009). The solid-state molecular structure of similar compounds has been determined by single crystal X-ray analysis, revealing intricate details about their three-dimensional arrangements (Lucchesini et al., 1995).

Chemical Reactions and Properties

Chromene derivatives undergo various chemical reactions, contributing to their versatility in synthetic chemistry. The synthesis of bis(4H-chromene) and benzo[g]chromene derivatives via an isocyanide-based reaction showcases the potential for creating highly functionalized compounds with broad biological activity (Shaabani et al., 2009).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystallinity are crucial for the practical applications of these compounds. The synthesis and crystal structure analysis of chromene derivatives provide insights into their physical properties, which can be influenced by solvent polarity and hydrogen bonding (Elenkova et al., 2014).

Chemical Properties Analysis

The chemical properties of chromene derivatives, such as reactivity and stability, are essential for their application in organic synthesis and material science. The chemoenzymatic preparation of asymmetrized tris(hydroxymethyl)methanes and bis(hydroxymethyl)acetaldehydes showcases the versatility of chromene derivatives as building blocks in organic synthesis (Guanti et al., 1992).

Scientific Research Applications

Synthesis Methods

- Uncatalyzed, solvent-free methods for synthesizing derivatives of 3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one have been developed. These methods are environmentally friendly and produce high yields (Shaterian & Honarmand, 2009).

- Synthesis of hydroxylated 2,3-diaryl-9H-xanthen-9-ones involves starting from compounds like 3-bromo-2-methyl-4H-chromen-4-one, with the process including Heck reactions and Baker–Venkataraman rearrangements (Santos, Silva & Cavaleiro, 2009).

Chemical Properties and Analysis

- Studies on the molecular structure of 3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one derivatives, such as benzodioxepin derivatives, have been conducted to understand their chemical properties (Lucchesini et al., 1995).

- The synthesis and spectral analysis of cyclic acetals derived from these compounds have been explored, providing insights into their chemical behavior (Collard, Jones & Kriegel, 2001).

Applications in Catalysis and Synthesis

- These compounds have been used as intermediates in the synthesis of complex chemical structures, such as bis(4H-chromene) and 4H-benzo[g]chromene derivatives, which are relevant in various biological and chemical applications (Shaabani et al., 2009).

- In a study, trifluoromethylated tetrahydrobenzo[g]chromene derivatives were synthesized using a one-pot multicomponent reaction, highlighting the versatility of these compounds in organic synthesis (Duan et al., 2013).

Green Chemistry and Sustainable Synthesis

- Conversion of glycerol to cyclic acetals using benzaldehyde in the presence of acidic ionic liquids has been studied, showcasing the potential of these compounds in green chemistry and sustainable processes (Wang et al., 2014).

- A catalyst-free synthesis of diverse 2-Aryl-4-Alkyl/Aryl-Pyrano[3,2‐c]chromen-5(4H)‐Ones using a one-pot multicomponent reaction at room temperature indicates the potential for eco-friendly synthetic processes (Brahmachari & Nurjamal, 2017).

Mechanism of Action

Target of Action

The targets of a compound are often proteins such as enzymes or receptors. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s possible that this group in the compound could interact with certain proteins in the body.

properties

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]spiro[1,3-dioxane-5,3'-2H-chromene]-4'-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3O4/c20-19(21,22)13-5-3-4-12(8-13)17-25-10-18(11-26-17)9-24-15-7-2-1-6-14(15)16(18)23/h1-8,17H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWFJOPMJIHFMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(COC(O1)C3=CC(=CC=C3)C(F)(F)F)COC4=CC=CC=C4C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2491142.png)

![N-(3-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2491143.png)

![6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2491149.png)

![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2491150.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491152.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2491154.png)

![N-{[3-(trifluoromethyl)benzoyl]oxy}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2491158.png)